2-Bromo-6-methoxy-4-nitrophenol

Übersicht

Beschreibung

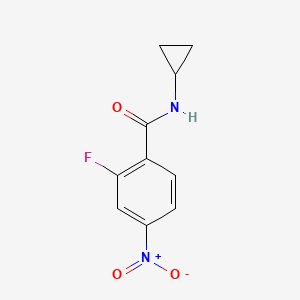

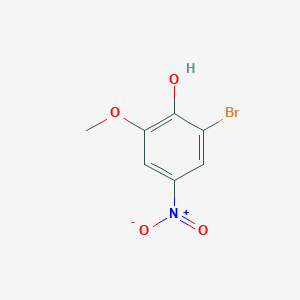

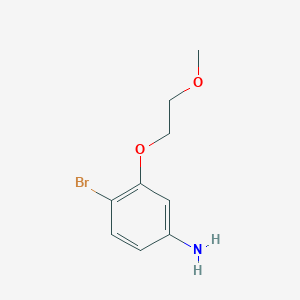

2-Bromo-6-methoxy-4-nitrophenol is a chemical compound with the molecular formula C7H6BrNO4 . It has an average mass of 248.031 Da and a monoisotopic mass of 246.948013 Da .

Molecular Structure Analysis

The molecular structure of 2-Bromo-6-methoxy-4-nitrophenol consists of 7 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 4 oxygen atoms . The exact mass of the molecule is 246.94802 g/mol .

Physical And Chemical Properties Analysis

2-Bromo-6-methoxy-4-nitrophenol has a density of 1.8±0.1 g/cm³, a boiling point of 326.9±42.0 °C at 760 mmHg, and a flash point of 151.5±27.9 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . The polar surface area is 75 Ų .

Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies

- Novel Synthesis Approaches : 2-Bromo-6-methoxy-4-nitrophenol has been synthesized using diazotization and Sandmeyer reactions, indicating a simple and efficient pathway suitable for commercial production (Li Zi-ying, 2008).

Chemical Reactions and Properties

- Directive Influence in Nitration : Research on derivatives of pyridine N-oxide, related to compounds like 2-Bromo-6-methoxy-4-nitrophenol, highlights the unique nitration patterns in these compounds, enhancing understanding of their chemical reactivity (Hertog, Ammers & Schukking, 2010).

- Atmospheric Reactivity and Secondary Organic Aerosol Formation : Studies involving methoxyphenols, similar to 2-Bromo-6-methoxy-4-nitrophenol, reveal their atmospheric reactivity, especially in forming nitroguaiacol isomers as main oxidation products, contributing to understanding of air pollution and biomass burning emissions (Lauraguais et al., 2014).

Applications in Material Science and Medicinal Chemistry

- Microwave-Assisted Synthesis in Material Science : This compound's derivatives are utilized in the microwave-assisted synthesis of metal complexes, as seen in the case of a nickel(II) compound, highlighting its potential in the development of new materials (Xiao et al., 2011).

- Synthesis of o-Eugenol Derivatives in Medicine : Derivatives of compounds structurally similar to 2-Bromo-6-methoxy-4-nitrophenol, like o-eugenol derivatives, are evaluated for their medicinal properties, such as anti-tuberculosis activity, demonstrating potential pharmaceutical applications (Moraes et al., 2020).

Environmental and Ecological Studies

- Natural Occurrence and Biological Activity : Studies on bromophenol derivatives from marine algae, structurally related to 2-Bromo-6-methoxy-4-nitrophenol, reveal insights into naturally occurring compounds with biological activities, contributing to ecological and environmental chemistry research (Zhao et al., 2004).

Safety and Hazards

When handling 2-Bromo-6-methoxy-4-nitrophenol, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

2-bromo-6-methoxy-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO4/c1-13-6-3-4(9(11)12)2-5(8)7(6)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPTYZWBPLCFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)[N+](=O)[O-])Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B1400790.png)

amine](/img/structure/B1400803.png)